![molecular formula C53H78F3N15O23 B6295565 Tau Peptide (512-525) amide Trifluoroacetate CAS No. 2022956-61-0](/img/structure/B6295565.png)
Tau Peptide (512-525) amide Trifluoroacetate
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Overview
Description
Tau Peptide (512-525) amide Trifluoroacetate is a synthetic peptide with the sequence H-Ser-Gly-Tyr-Ser-Ser-Pro-Gly-Ser-Pro-Gly-Thr-Pro-Gly-Ser-NH₂ . It has a molecular weight of 1236.26 and a chemical formula of C₅₁H₇₇N₁₅O₂₁ . It is used in peptide screening, a research tool that pools active peptides primarily by immunoassay .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a molecular formula of C₅₁H₇₇N₁₅O₂₁ . The IUPAC name provides a detailed description of its structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 1236.26 and a chemical formula of C₅₁H₇₇N₁₅O₂₁ . It is a synthetic peptide .Scientific Research Applications
1. Structure and Fibril Formation
Tau peptide sequences within the microtubule binding domain of Tau protein have been proposed as core nucleation sites for the formation of amyloid fibrils. Inouye et al. (2006) analyzed the x-ray diffraction patterns of various PHF/tau-related peptide constructs to study their structure. They found that these peptides likely form elongated beta-crystallites in a cross-beta conformation, which are key in neurofibrillary tangles characteristic of Alzheimer's disease (Inouye, Sharma, Goux, & Kirschner, 2006).
2. Filament Formation from Short Tau Peptides
Goux et al. (2004) studied fibril formation in peptides based on PHF6, a segment found in tau protein. They observed that certain peptides rapidly formed filaments in the presence of sodium chloride, suggesting that small segments of tau may initiate nucleation leading to filaments with paired helical filament morphology (Goux et al., 2004).
Future Directions
Tau-targeting therapies, including those involving Tau Peptide (512-525) amide Trifluoroacetate, show promise for the treatment of Alzheimer’s disease . The majority of tau-targeting agents in clinical trials are immunotherapies . The current progress on tau structures at the atomic level expands our understanding of tau aggregation and related pathology .
Mechanism of Action
Target of Action
Tau Peptide (512-525) amide Trifluoroacetate is a polypeptide that can be found by peptide screening
Mode of Action
It is known that peptide screening, a research tool that pools active peptides primarily by immunoassay, can be used for protein interaction and functional analysis .
Biochemical Pathways
Peptide screening can be used for epitope screening, especially in the field of agent research and development .
Biochemical Analysis
Molecular Mechanism
It is believed to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
properties
IUPAC Name |
(2S)-N-[2-[[(2S,3R)-1-[(2S)-2-[[2-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]-1-[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H77N15O21.C2HF3O2/c1-25(72)41(51(87)66-14-4-7-36(66)48(84)55-17-38(75)59-30(21-68)42(53)78)63-40(77)19-57-47(83)34-5-2-12-64(34)49(85)32(23-70)60-39(76)18-56-46(82)35-6-3-13-65(35)50(86)33(24-71)62-45(81)31(22-69)61-44(80)29(15-26-8-10-27(73)11-9-26)58-37(74)16-54-43(79)28(52)20-67;3-2(4,5)1(6)7/h8-11,25,28-36,41,67-73H,2-7,12-24,52H2,1H3,(H2,53,78)(H,54,79)(H,55,84)(H,56,82)(H,57,83)(H,58,74)(H,59,75)(H,60,76)(H,61,80)(H,62,81)(H,63,77);(H,6,7)/t25-,28+,29+,30+,31+,32+,33+,34+,35+,36+,41+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLRWWLSGAUHGBF-XTBGWUEUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)N1CCCC1C(=O)NCC(=O)NC(CO)C(=O)N)NC(=O)CNC(=O)C2CCCN2C(=O)C(CO)NC(=O)CNC(=O)C3CCCN3C(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)CNC(=O)C(CO)N)O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)NCC(=O)N[C@@H](CO)C(=O)N)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@H](CO)NC(=O)CNC(=O)[C@@H]3CCCN3C(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)CNC(=O)[C@H](CO)N)O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H78F3N15O23 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1350.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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